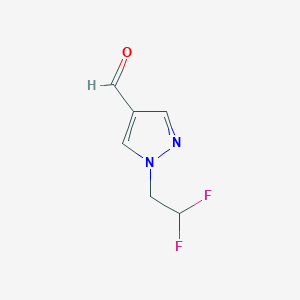

1-(2,2-二氟乙基)-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

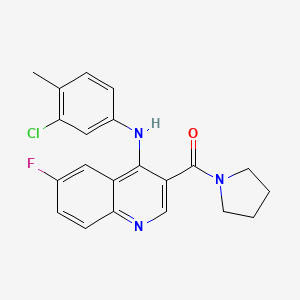

The synthesis of pyrazole carbaldehydes, including compounds similar to 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, has been explored in various studies. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, demonstrating the versatility of this method in introducing aldehyde functionality to the pyrazole ring . Additionally, the Vilsmeier-Haack reaction approach was employed to synthesize new 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties . These methods highlight the reactivity of the pyrazole ring and its compatibility with various substituents, which is relevant for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde.

Molecular Structure Analysis

The molecular structure of pyrazole carbaldehydes has been extensively studied. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated both experimentally and theoretically . The study utilized HF and DFT calculations to confirm the molecular geometry and vibrational assignments. Such analyses are crucial for understanding the electronic and steric effects of substituents on the pyrazole ring, which would also apply to the difluoroethyl variant.

Chemical Reactions Analysis

Pyrazole carbaldehydes are versatile intermediates that can undergo various chemical reactions. For instance, they can react with 2-selanyl-1-ethanol to form 2-(pyrazol-4-yl)-1,3-oxaselenolanes, as demonstrated in one study . This indicates that the aldehyde group on the pyrazole ring is reactive and can participate in nucleophilic addition reactions, which could be relevant for further functionalization of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbaldehydes are influenced by their molecular structure. For example, the presence of electronegative substituents such as fluorine atoms can affect the compound's optical properties and molecular docking potential . The study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed that the fluorine atom and the carbonyl group play crucial roles in binding interactions, suggesting that similar properties could be expected for 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde. Additionally, the synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines showed that the introduction of fluorine-containing substituents can significantly alter electronic parameters such as HOMO and LUMO levels, which are important for applications in organic electronics .

科学研究应用

吡唑衍生物的合成

研究表明,使用各种化学反应可以合成新型吡唑衍生物。例如,使用 Vilsmeier-Haack 试剂合成了一系列新型 1-[(2,6-二氯-4-三氟甲基)苯基]-3-芳基-1H-吡唑-4-甲醛,并通过元素分析、核磁共振和 X 射线晶体学确认了其结构 (Hu, Ge, Ding, & Zhang, 2010)。类似地,开发了新的 1,2,3-三唑基吡唑衍生物作为潜在的抗菌剂,展示了广谱抗菌活性和中度至良好的抗氧化活性 (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016)。

抗菌活性

吡唑衍生物的抗菌活性一直是重点关注对象。例如,由杂芳基吡唑衍生物合成的壳聚糖席夫碱表现出依赖于席夫碱部分的抗菌活性,表明其作为抗菌剂的潜力 (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020)。

荧光染料和发光二极管 (LED)

吡唑并[4,3-c]吡啶及其氧化物的合成已被探索,在荧光染料和 LED 中得到应用。在 Sonogashira 型交叉偶联条件下,在叔丁胺存在下,某些吡唑甲醛与炔烃进行微波辅助处理,得到在有机 LED 中具有潜在应用的化合物,因为它们具有高荧光强度 (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014)。

药物应用

研究还深入探讨了吡唑衍生物的潜在药物应用。通过 Knoevenagel 缩合反应合成的化合物被研究其抗惊厥和镇痛活性,在体内测试中显示出有希望的结果 (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,4,6H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBYBZSKPXZIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)

![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)